3,2'-Dimethoxybenzophenone
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Overview
Description
3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3. It belongs to the family of benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes benzophenones, including 3,2’-Dimethoxybenzophenone, valuable in various applications, particularly in the formulation of sunscreens and other UV-protective products.
Mechanism of Action
Target of Action
3,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives have been studied for their interaction with proteins such as serum albumin and collagen .
Mode of Action
Benzophenone derivatives are known to interact with their targets through binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Benzophenone derivatives have been associated with various biochemical pathways, including those involved in human metabolism .
Pharmacokinetics
It’s known that benzophenone derivatives undergo molecular modifications that can affect their bioenrichment and toxicity . These modifications can influence the bioavailability of the compound.
Result of Action
Benzophenone derivatives have been associated with reduced bioenrichment and toxicity, indicating a potential decrease in harmful effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,2’-Dimethoxybenzophenone. For instance, molecular modifications of benzophenone derivatives have been shown to enhance their stability . Furthermore, these modifications can also significantly enhance the light absorption capacity of these compounds, which is a crucial factor in their efficacy as UV light absorbers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at temperatures between 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at around 50°C for 2-3 hours. The reaction is stopped by adding water for hydrolysis, followed by rotary evaporation and recrystallization to obtain 3,2’-Dimethoxybenzophenone .
Industrial Production Methods: Industrial production methods for 3,2’-Dimethoxybenzophenone follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted benzophenones.
Scientific Research Applications
3,2’-Dimethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its UV-absorbing properties.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.
Comparison with Similar Compounds
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison: 3,2’-Dimethoxybenzophenone is unique due to its specific substitution pattern, which influences its UV-absorbing properties and reactivity. Compared to other benzophenones, it offers a distinct balance of stability and photoprotective efficacy, making it particularly suitable for applications requiring long-term UV protection .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOBHLDPVQLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493204 |
Source
|
Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21554-74-5 |
Source
|
Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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